molecular formula C6H2ClF4NO2S B2862402 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride CAS No. 2293350-59-9

3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride

Cat. No.: B2862402
CAS No.: 2293350-59-9
M. Wt: 263.59
InChI Key: RNVNLYJIMIFQDF-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride is a halogenated pyridine derivative known for its unique chemical properties. This compound is characterized by the presence of a trifluoromethyl group, a sulfonyl fluoride group, and a chlorine atom attached to a pyridine ring. These functional groups contribute to its reactivity and make it a valuable building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with sulfonyl fluoride reagents under controlled conditions . This reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a sulfonyl fluoride group and a trifluoromethyl group on the same pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile reagent in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4NO2S/c7-4-1-3(6(8,9)10)2-12-5(4)15(11,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVNLYJIMIFQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)S(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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